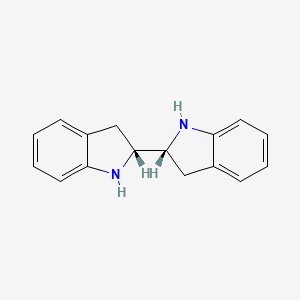

(2R,2'R)-2,2'-Biindoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(2R)-2-[(2R)-2,3-dihydro-1H-indol-2-yl]-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C16H16N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-8,15-18H,9-10H2/t15-,16-/m1/s1 |

InChI Key |

VTRXPGMEDRKZSJ-HZPDHXFCSA-N |

Isomeric SMILES |

C1[C@@H](NC2=CC=CC=C21)[C@H]3CC4=CC=CC=C4N3 |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3CC4=CC=CC=C4N3 |

Origin of Product |

United States |

Ligand Design and Development Featuring 2r,2 R 2,2 Biindoline Frameworks

Chiral Ligand Architecture and Stereoelectronic Properties

The efficacy of a chiral ligand in asymmetric catalysis is deeply rooted in its three-dimensional structure and electronic characteristics. The (2R,2'R)-2,2'-Biindoline framework possesses a unique combination of these properties that dictates its behavior in a chiral environment.

Exploration of Helical Chirality and Conformational Preferences

The this compound ligand is characterized by its inherent chirality stemming from the two stereogenic centers at the 2 and 2' positions. A key feature of this framework is its propensity to adopt a helical conformation upon coordination to a metal center. In its free state, the molecule may exist in a relatively flat conformation. However, the chelation of a metal ion induces a twist around the C2-C2' bond, resulting in a defined helical structure.

This induced helical chirality is a critical element for the transfer of stereochemical information from the ligand to the catalytic center. The handedness of the helix is predetermined by the absolute configuration of the stereocenters. For instance, the complexation of (S,S)-2,2'-biindoline with palladium(II) results in a distinct helical conformation of the ligand around the metal atom. scirp.org This fixed conformational preference is essential for creating a well-defined chiral pocket around the metal, which is necessary for effective enantioselection in catalytic reactions. The stability of this helical conformation ensures that the catalytic species maintains its chiral integrity throughout the reaction cycle.

Influence of Substituent Effects on Ligand Geometry and Twist

The geometry and twist of the biindoline framework can be modulated by the introduction of substituents on the aromatic rings or the nitrogen atoms. While specific studies on substituted this compound are limited, general principles of ligand design suggest that both electronic and steric effects of substituents play a crucial role.

Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic backbone can alter the electron density at the nitrogen donor atoms. This, in turn, influences the strength of the metal-ligand bond and can have a subtle but significant impact on the bond lengths and angles within the coordination sphere.

Complexation Chemistry with Transition Metals

The nitrogen atoms of the two indoline (B122111) moieties in this compound serve as excellent donor sites for a variety of transition metals. nih.govrsc.orgresearchgate.net The formation of stable chelate rings is a key feature of its coordination chemistry.

Investigation of Coordination Modes and Stereochemical Control

This compound typically acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered chelate ring. beilstein-journals.org The stereochemistry of the resulting complex is dictated by the inherent chirality of the ligand. The fixed (R,R) configuration at the stereogenic centers ensures that the ligand coordinates to the metal in a predictable facial manner, leading to a specific, non-superimposable three-dimensional arrangement.

This predictable coordination is fundamental to stereochemical control in catalysis. The chiral environment created by the biindoline ligand around the metal center is responsible for differentiating between the enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic substrate. ekb.eg The ligand's structure effectively blocks certain coordination pathways, allowing the substrate to approach the metal center from a preferred direction, thus leading to the formation of one enantiomer of the product in excess. The degree of stereochemical control is highly dependent on the interplay between the ligand architecture, the nature of the metal, and the specific substrate and reaction conditions. rsc.orgresearchgate.net

While the palladium(II) complex is a well-documented example, the this compound framework is expected to form stable complexes with a range of other transition metals commonly used in catalysis, such as rhodium, iridium, copper, and ruthenium. rsc.orguwindsor.caresearchgate.netnih.gov The coordination geometry can vary depending on the metal's preferred coordination number and oxidation state, ranging from square planar for d⁸ metals like Pd(II) and Rh(I) to octahedral for d⁶ metals like Ru(II) and Ir(III).

Structural Elucidation of Metal-Ligand Complexes via X-ray Crystallography

The crystal structure of the palladium(II) dichloride complex of (S,S)-2,2'-biindoline has been successfully determined. scirp.org The analysis confirmed the absolute stereochemistry of the complex and provided definitive evidence for the helical conformation of the ligand upon coordination to the palladium atom. Such structural data is invaluable for rational catalyst design, allowing for a detailed understanding of how the chiral information is transmitted from the ligand to the metal center.

The general process of X-ray crystallography involves growing a single crystal of the metal complex, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to calculate the electron density map of the molecule. nih.gov This map is then used to build a three-dimensional model of the molecule's structure.

Synthetic Modification and Derivatization Strategies for this compound Ligands

The versatility of the this compound framework is further enhanced by the potential for synthetic modification and derivatization. While specific literature on the derivatization of this particular ligand is sparse, general strategies for the modification of indole (B1671886) and other nitrogen-containing heterocyclic systems can be applied.

The nitrogen atoms of the indoline units are prime targets for derivatization. N-alkylation or N-arylation can be achieved using standard synthetic protocols. Introducing different substituents on the nitrogen atoms can significantly alter the steric and electronic properties of the ligand. nih.gov For example, the introduction of bulky groups can further refine the chiral pocket, while functional groups can be installed to enable secondary interactions with the substrate or to immobilize the catalyst on a solid support.

Furthermore, the aromatic rings of the biindoline scaffold offer opportunities for functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which can be used to fine-tune the ligand's properties for a specific catalytic application. The synthesis of highly functionalized bipyridines, for instance, has been achieved through cyclocondensation reactions followed by cross-coupling, demonstrating the feasibility of such approaches for related heterocyclic ligands.

Incorporation of Diverse Heteroatom Donors (e.g., Phosphines, Arsenates)

The versatility of the this compound scaffold allows for the introduction of a variety of heteroatom-containing donor groups, which are critical for coordinating to transition metals and facilitating catalytic activity. The electronic and steric properties of these donor atoms can be fine-tuned to optimize the performance of the resulting ligands in specific asymmetric transformations.

Phosphine (B1218219) groups are the most extensively studied heteroatom donors incorporated into the biindoline framework. acs.orgnih.gov The synthesis of diphosphine ligands based on the chiral biindolyl scaffold has been achieved through a concise and scalable route, yielding a range of bisphosphine ligands. acs.orgnih.gov This synthetic strategy is notable for its efficient central-to-axial chirality transfer. acs.orgnih.gov The resulting diphosphine ligands, often referred to as Biindolyl-Diphosphines, have demonstrated superior performance in various catalytic reactions. acs.orgnih.gov

While phosphines are predominant, the modular nature of the biindoline framework theoretically allows for the incorporation of other heteroatom donors, such as arsenates. However, the current body of research primarily focuses on phosphine-based ligands. The exploration of ligands with alternative pnictogen donors like arsenic could offer different electronic properties and coordination behaviors, potentially leading to novel catalytic activities.

Design of Chiral Biindolyl and Spirobiindane-Based Diphosphine Ligands

Building upon the foundational this compound core, researchers have designed more complex and rigid ligand architectures, including chiral biindolyl and spirobiindane-based diphosphine ligands. These designs aim to enhance stereocontrol by creating a more defined and constrained chiral pocket around the metal center.

A significant development has been the synthesis of a privileged chiral skeleton based on 2,2′-biindolyl from commercially available chiral building blocks. acs.orgnih.gov This approach has enabled the straightforward preparation of several diphosphine ligands in high yields. acs.org The introduction of a hetero moiety in the backbone provides additional sites for flexible fine-tuning of the ligand's properties. acs.org

The 1,1'-spirobiindane structure is another privileged scaffold for chiral ligand design. researchgate.netacs.org Chiral spiro phosphorus ligands, including diphosphines, have been synthesized from enantiomerically pure 1,1'-spirobiindane-7,7'-diol. iupac.orgresearchgate.net These spirobiindane-based diphosphine ligands, often termed SDP, have proven to be highly effective in asymmetric hydrogenations. acs.orgiupac.org The rigid spiro framework is believed to reduce the flexibility of the ligand-metal complexes, thereby enhancing asymmetric induction. iupac.org A recent innovation in this area is the development of SPSiPs, a new class of diphosphine ligands based on a chiral spirosilabiindane diol (SPSiOL), which feature a large dihedral angle and have shown potential in various asymmetric reactions. chemrxiv.org

The following table summarizes some of the key diphosphine ligands based on the biindoline and spirobiindane frameworks and their performance in asymmetric catalysis.

| Ligand Type | Chiral Scaffold | Key Features | Application Highlights |

| Biindolyl-Diphosphine | 2,2'-Biindolyl (B1278822) | Concise, scalable synthesis; Efficient central-to-axial chirality transfer. acs.orgnih.gov | Asymmetric hydrogenations, conjugate reductions, and cycloisomerization reactions. acs.org |

| SDP (Spiro Diphosphine) | 1,1'-Spirobiindane | Rigid spiro backbone; High enantioselectivities. acs.orgiupac.org | Asymmetric hydrogenation of ketones. acs.orgiupac.org |

| SPSiP | Spirosilabiindane | Large dihedral angle; Rigid configuration. chemrxiv.org | Asymmetric hydrogenation, tandem hydrosilylation, and allylic alkylation. chemrxiv.org |

Comparative Analysis with Established Chiral Bi- and Polydentate Ligands

The performance of newly developed ligands is often benchmarked against well-established chiral ligands to assess their efficacy and potential for broader application. The biindoline- and spirobiindane-based diphosphine ligands have been compared to prominent ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and P-Phos.

In many instances, ligands derived from the biindoline and spirobiindane frameworks have demonstrated performance comparable or even superior to that of established ligands. acs.orgiupac.org For example, the ruthenium complexes of certain spirobiindane diphosphine ligands have shown extremely high activities and enantioselectivities in the asymmetric hydrogenation of various ketones, with results that are comparable to the best reported in the literature using metal complexes of other popular chiral diphosphine ligands. researchgate.netiupac.org

The success of these ligands can be attributed to their unique structural features. The rigid C2-symmetric backbone of the biindoline and the even more constrained spirobiindane framework lead to specific steric hindrances and bite angles that can be highly beneficial for enantioselective catalysis. acs.orgiupac.org In contrast to the axial chirality of BINAP, which arises from restricted rotation about the binaphthyl bond, the chirality in this compound is derived from stereogenic carbon centers. wikipedia.org This fundamental difference in the source of chirality can lead to distinct catalytic behaviors.

The table below provides a comparative overview of the performance of biindoline/spirobiindane-based ligands against established chiral ligands in specific reactions.

| Reaction | Biindoline/Spirobiindane Ligand | Performance | Established Ligand | Performance |

| Asymmetric Hydrogenation of α- and β-ketoesters | Ru(II) complex of a biindoline-based electron-rich diphosphine | Excellent enantiomeric excesses, comparable to the best reported results. researchgate.net | Metal complexes of popular chiral diphosphine ligands | High enantioselectivities. researchgate.net |

| Rh-catalyzed Asymmetric Hydrogenation | Spiro monophosphoramidite ligands (SIPHOS) | High efficiency and enantioselectivity for α-dehydroamino acid derivatives. iupac.org | BINAP, DuPHOS, JosiPhos | Well-established high performance in similar reactions. tcichemicals.com |

| Ru-catalyzed Asymmetric Hydrogenation of Ketones | (S)-Xyl-SDP | High enantioselectivity. iupac.org | Not specified | Not specified |

It is important to note that the choice of ligand is often reaction- and substrate-dependent. acs.org While biindoline- and spirobiindane-based ligands have shown great promise, the continued development of a diverse portfolio of chiral ligands remains a critical goal in the field of asymmetric catalysis to address a wide range of synthetic challenges. acs.org

Applications of 2r,2 R 2,2 Biindoline in Asymmetric Catalysis

Asymmetric Metal-Catalyzed Transformations Facilitated by (2R,2'R)-2,2'-Biindoline Ligands

Derivatives of this compound, particularly those functionalized at the nitrogen atoms with phosphine (B1218219) groups, have been investigated as potential ligands for transition metal-catalyzed asymmetric reactions. The fixed C2-symmetry and the defined stereochemistry of the biindoline backbone are expected to create a well-defined chiral environment around a metal center.

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, and the development of effective chiral ligands is crucial. While numerous chiral phosphine ligands have been developed for rhodium and ruthenium-catalyzed hydrogenations, the specific use of ligands derived from the this compound scaffold is not widely reported.

One study detailed the design and synthesis of diphosphine ligands based on a chiral "biindolyl" scaffold. nih.gov In this research, both enantiomers of an N-Me- and N-MOM-protected 2,2'-biindolyl (B1278822) diphosphine ligand were synthesized and tested in the Ru(II)-catalyzed asymmetric hydrogenation of α- and β-oxoesters. The reactions were reported to be exceptionally fast with good enantioselectivity. nih.gov However, the source material is described as 2,2'-biindole, which is an oxidized form of biindoline, and further details confirming the specific use of the this compound core were not provided in the abstract.

Data Table 4.1.1: Enantioselective Hydrogenation using this compound-Derived Ligands

| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |

| Data not available | Data not available | Data not available | N/A | N/A | N/A |

| Data not available | Data not available | Data not available | N/A | N/A | N/A |

Note: Specific data for enantioselective hydrogenation reactions catalyzed by complexes of this compound derivatives could not be located in the reviewed literature.

Palladium- and iridium-catalyzed asymmetric allylic functionalizations are powerful methods for the construction of stereogenic centers. The success of these reactions heavily relies on the chiral ligand employed. A comprehensive search of the literature for the application of this compound-based ligands in this context did not yield specific examples. While the field is rich with various classes of chiral ligands, including those based on phosphoramidites, oxazolines (e.g., PHOX), and other diamine scaffolds like DACH, the this compound framework appears to be underexplored in this area. researchgate.net Research on related 2-indolylphosphine ligands in palladium-catalyzed allylic substitution has been reported, but this does not involve the specific biindoline scaffold. rsc.org

Data Table 4.1.2: Asymmetric Allylic Functionalizations using this compound-Derived Ligands

| Catalyst/Ligand | Substrate | Nucleophile | Product | Yield (%) | ee (%) | Reference |

| Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A |

| Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A |

Note: Specific data for asymmetric allylic functionalizations catalyzed by complexes of this compound derivatives could not be located in the reviewed literature.

The direct functionalization of C-H bonds is a rapidly advancing field in organic synthesis. Achieving high stereoselectivity in these reactions is a significant challenge, often addressed by the design of novel chiral ligands for rhodium, palladium, or iridium catalysts. These catalysts often employ donor/acceptor carbenes for C-H insertion. nih.gov Extensive searches for the application of this compound-derived ligands in stereoselective C-H functionalization did not uncover any specific examples or detailed research findings. The literature describes various other chiral scaffolds, such as dirhodium catalysts with carboxylate or carboxamidate ligands, being used for site-selective and enantioselective C-H functionalization of alkanes and other substrates. nih.govrsc.org However, the biindoline framework is not mentioned in these key reports.

Data Table 4.1.3: Stereoselective C-H Functionalization using this compound-Derived Ligands

| Catalyst/Ligand | Substrate | Reagent | Product | Yield (%) | ee/dr | Reference |

| Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A |

| Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A |

Note: Specific data for stereoselective C-H functionalization reactions catalyzed by complexes of this compound derivatives could not be located in the reviewed literature.

Asymmetric dihydroxylation, famously developed by Sharpless, typically utilizes cinchona alkaloid derivatives as chiral ligands to direct the stereochemical outcome of the osmylation of alkenes. mdpi.comsigmaaldrich.com While other chiral diamines have been explored as ligands for this transformation, specific applications of this compound derivatives are not apparent in the surveyed literature.

Notably, a study from 1989 reported the use of chiral N,N'-dialkyl-2,2'-bipyrrolidine complexes as ligands in the asymmetric dihydroxylation of alkenes with osmium tetroxide. princeton.edu The N,N'-dialkyl-2,2'-bipyrrolidine scaffold is structurally very similar to N,N'-dialkyl-2,2'-biindoline. This research demonstrated that these C2-symmetric diamine ligands could induce high enantioselectivity (up to 92% ee) in the dihydroxylation of various alkenes. princeton.edu This suggests the potential of the biindoline framework in such transformations, but direct experimental evidence for its use remains to be published. Similarly, no specific reports on the use of this compound derivatives in other asymmetric oxidative transformations, such as epoxidation, were found.

Data Table 4.1.4: Asymmetric Oxidative Transformations using this compound-Derived Ligands

| Catalyst/Ligand | Substrate | Oxidant | Product | Yield (%) | ee (%) | Reference |

| Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A |

| Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A |

Note: Specific data for asymmetric oxidative transformations catalyzed by complexes of this compound derivatives could not be located in the reviewed literature.

Organocatalytic Roles of this compound Derivatives

Chiral amines and their derivatives are fundamental pillars of organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. The this compound scaffold, with its two secondary amine groups held in a rigid chiral environment, represents a potentially valuable core for the design of new organocatalysts.

Asymmetric cycloaddition reactions, such as the Diels-Alder, [3+2], and other cycloadditions, are powerful tools for the rapid construction of complex cyclic molecules with multiple stereocenters. Organocatalysis has emerged as a key strategy for rendering these reactions enantioselective. Catalysts based on proline, imidazolidinones, and cinchona alkaloids are commonly employed. princeton.educaltech.edu

Despite the potential of the this compound framework as a C2-symmetric secondary amine catalyst, a search of the literature did not yield any specific reports of its application or the application of its derivatives in organocatalytic asymmetric cycloaddition reactions. The field is dominated by other classes of organocatalysts, and the utility of the biindoline scaffold in this domain remains an open area for investigation. rsc.org

Data Table 4.2.1: Asymmetric Cycloaddition Reactions using this compound-Derived Organocatalysts

| Catalyst | Diene/Dipole | Dienophile/Dipolarophile | Product | Yield (%) | ee/dr | Reference |

| Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A |

| Data not available | Data not available | Data not available | Data not available | N/A | N/A | N/A |

Note: Specific data for organocatalytic asymmetric cycloaddition reactions utilizing this compound derivatives could not be located in the reviewed literature.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comdu.ac.in This strategy is a cornerstone of asymmetric synthesis, allowing for the selective production of one enantiomer of a chiral molecule. numberanalytics.comnumberanalytics.com The process typically involves attaching the chiral auxiliary to an achiral substrate, performing the diastereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product. researchgate.netbccollegeasansol.ac.in

Well-known examples of chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and derivatives of pseudoephedrine. wikipedia.orgnumberanalytics.com These auxiliaries have been extensively studied and applied in a multitude of diastereoselective reactions, such as alkylations and aldol (B89426) reactions, with their stereodirecting properties well-documented. wikipedia.orgresearchgate.net

However, specific research detailing the use of This compound for this purpose is not found in the surveyed literature. Consequently, there are no available data on its stereodirecting properties in diastereoselective reactions to present.

Investigation of Nonlinear Effects (NLE) in this compound Catalyzed Reactions

Nonlinear effects (NLE) in asymmetric catalysis describe a scenario where the enantiomeric excess (ee) of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or auxiliary used. nih.govillinois.edu This phenomenon can provide deep mechanistic insights, often suggesting the formation of higher-order catalytic species, such as homochiral and heterochiral dimers or aggregates. illinois.edunih.gov

A positive nonlinear effect ((+)-NLE), or asymmetric amplification, occurs when the product's ee is higher than the catalyst's ee. Conversely, a negative nonlinear effect ((-)-NLE) is observed when the product's ee is lower than expected. princeton.edu The study of NLE is a valuable tool for understanding the behavior of catalytic systems. nih.govnih.gov

Despite the importance of NLE studies, the scientific literature lacks specific investigations into such effects in reactions catalyzed by This compound . While general models and examples of NLE exist for other catalytic systems, princeton.edupitt.edu there is no published data, such as plots of product ee versus catalyst ee or detailed kinetic analyses, for reactions involving this specific compound.

Mechanistic and Computational Investigations of 2r,2 R 2,2 Biindoline Systems

Elucidation of Reaction Mechanisms

Understanding the step-by-step pathway of a catalytic reaction is crucial for optimizing its outcome. For catalysts derived from the (2R,2'R)-2,2'-Biindoline framework, this involves identifying the active catalytic species and all transient molecules formed during the catalytic cycle.

Catalytic reactions proceed through a series of steps involving the formation and consumption of intermediates. reddit.com These transient species are often highly reactive and present in low concentrations, making their detection and characterization challenging. In metal-catalyzed asymmetric reactions using biindoline-derived ligands, the catalytic cycle typically begins with the coordination of the ligand to a metal precursor. This is followed by the binding of substrates, oxidative addition, migratory insertion, and reductive elimination steps, which regenerate the active catalyst.

For instance, in a hypothetical palladium-catalyzed asymmetric allylic alkylation, the active catalyst would likely be a Pd(0) complex bearing the chiral biindoline-phosphine ligand. The reaction would proceed through key intermediates such as a Pd(π-allyl) complex. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography can be employed to characterize these intermediates if they are stable enough to be isolated. The identification of such intermediates provides direct evidence for the proposed catalytic cycle and helps to understand how the chiral ligand influences the reaction environment.

Table 1: Hypothetical Catalytic Intermediates in a Pd-Catalyzed Reaction

| Step | Intermediate Structure | Description |

| 1 | Pd(0)-Biindoline Complex | The active catalytic species formed by coordination of the biindoline ligand to a Pd(0) source. |

| 2 | Oxidative Addition Adduct | Formed after the reaction of the Pd(0) complex with the allylic substrate. |

| 3 | Pd(π-allyl) Complex | A key intermediate where the chiral ligand environment dictates the facial selectivity of nucleophilic attack. |

| 4 | Product Complex | The complex formed after the nucleophile has attacked the allyl group, prior to product release. |

This table is illustrative and presents plausible intermediates in a reaction catalyzed by a this compound-metal complex.

The stereochemical outcome of an asymmetric reaction is determined at the rate-determining step, which proceeds through a specific transition state (TS). The transition state is a high-energy, transient configuration along the reaction coordinate. nih.gov The energy difference between the competing diastereomeric transition states dictates the enantiomeric excess (ee) of the product. A lower energy transition state corresponds to the major enantiomer formed.

Computational chemistry is a powerful tool for modeling these fleeting structures. reddit.com By calculating the geometries and energies of the possible transition states, researchers can predict which stereoisomer will be favored. For a catalyst system involving this compound, computational models would analyze how the C₂-symmetric chiral scaffold creates a specific three-dimensional environment that destabilizes one transition state relative to the other, leading to high stereoselectivity. researchgate.net These calculations provide insights into the non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for stereochemical control. researchgate.net

Theoretical and Computational Modeling

Theoretical and computational methods have become indispensable in the study of complex catalytic systems, offering a level of detail that is often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scielo.br It is widely used to study reaction mechanisms, predict geometries of intermediates and transition states, and calculate their relative energies. scielo.brresearchgate.net For chiral systems based on this compound, DFT calculations can elucidate the origin of enantioselectivity.

By modeling the transition states leading to the (R) and (S) products, the energy difference (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric ratio of the products. These studies can reveal the subtle electronic and steric interactions between the catalyst, substrates, and reagents that govern the stereochemical outcome. For example, DFT can be used to analyze how modifications to the biindoline backbone or substituents on the nitrogen atoms would affect the energy of the transition states and, consequently, the catalyst's performance. rsc.org

Table 2: Example of DFT-Calculated Energy Differences for Competing Transition States

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product | Predicted ee (%) |

| TS-(R) | 0.0 | R | >99 |

| TS-(S) | +3.5 |

This table represents hypothetical DFT results illustrating how the calculated energy difference between diastereomeric transition states (TS-(R) and TS-(S)) can be used to predict the enantioselectivity of a reaction.

While DFT provides detailed information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules, providing a picture of the conformational flexibility of the catalyst and its complexes. nih.gov For a relatively flexible scaffold like biindoline, understanding its conformational landscape is crucial. mdpi.com

MD simulations can be used to explore the different conformations that the this compound ligand can adopt when free or when coordinated to a metal center. nih.gov This analysis helps to identify the most stable conformers and understand how the ligand's flexibility might influence the catalytic process. By simulating the catalyst-substrate complex, researchers can observe the dynamic interactions that lead to the selective formation of one enantiomer, providing a more complete understanding of the catalytic event. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies in Chiral Catalysis

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a catalyst and evaluating the effect of these changes on its activity and selectivity. This empirical approach is fundamental to the optimization of catalysts. For the this compound scaffold, SAR studies would involve synthesizing a library of derivatives with variations at specific positions and testing their performance in a target asymmetric reaction.

Key modifications could include:

Substituents on the indole (B1671886) nitrogen atoms: Introducing different alkyl or aryl groups can alter the steric and electronic properties of the ligand.

Substituents on the aromatic rings: Adding electron-donating or electron-withdrawing groups to the benzene rings can modulate the electronic properties of the ligand and its interaction with the metal center.

Modifying the phosphine (B1218219) groups (if used): In the case of biindoline-derived phosphine ligands, changing the substituents on the phosphorus atoms (e.g., from phenyl to cyclohexyl) can have a profound impact on stereoselectivity.

The data obtained from these studies are often compiled into tables to identify trends. For example, a clear correlation might emerge between the size of the N-substituent and the enantiomeric excess achieved. These empirical findings, when combined with the insights from computational studies, provide a powerful strategy for the rational design of new and improved chiral catalysts based on the this compound framework.

Table 3: Illustrative SAR Data for this compound Derivatives in a Model Reaction

| Derivative (Modification) | Yield (%) | Enantiomeric Excess (ee %) |

| N,N'-Dimethyl | 95 | 85 |

| N,N'-Diethyl | 92 | 91 |

| N,N'-Diisopropyl | 85 | 97 |

| N,N'-Dibenzyl | 90 | 94 |

| 5,5'-Dimethoxy | 96 | 88 |

This table provides a hypothetical example of SAR data, demonstrating how systematic structural modifications to the biindoline core can influence catalytic performance.

Emerging Research Directions and Future Prospects for 2r,2 R 2,2 Biindoline

Potential in Advanced Materials Science and Engineering

The unique structural and electronic properties of the biindoline core suggest its potential for the development of novel functional materials with applications in electronics and photonics.

Development of Functional Molecular Architectures

The creation of functional molecular architectures with tailored properties is a primary goal of materials science. The rigid and predictable geometry of the (2R,2'R)-2,2'-biindoline scaffold makes it an excellent building block for constructing larger, well-defined molecular structures. The ability to introduce various functional groups onto the biindoline core allows for the fine-tuning of its physical and chemical properties.

The development of chiral functional materials is a rapidly growing field, with applications in areas such as chiral sensing and asymmetric catalysis. researchgate.netnih.gov Natural chiral compounds, including amino acids and sugars, are often used as building blocks for these materials. The this compound scaffold, being a synthetic chiral molecule, offers a complementary approach to designing functional materials with specific chiroptical properties.

Applications in Organic Electronics and Photoactive Systems

The indigo (B80030) molecule, which shares a structural similarity with the biindoline core, has been investigated for its photochromic and semiconducting properties. mdpi.com This suggests that biindoline derivatives could also exhibit interesting optoelectronic behavior. Research into new materials for organic electronics is driven by the need for compounds with tunable properties and good processability.

While direct applications of this compound in organic electronics have not been extensively reported, the broader class of indigo and isoindigo derivatives has shown promise. mdpi.com The development of functional dyes and pigments based on heterocyclic scaffolds is an active area of research. The intense color of some biindoline-related compounds suggests their potential use as functional dyes in various applications. The optoelectronic properties of materials are highly dependent on their molecular structure and packing in the solid state. princeton.edunih.gov The C2-symmetric nature of this compound could lead to well-ordered self-assembly, which is beneficial for charge transport in organic electronic devices. Further research is needed to synthesize and characterize the photoactive and electronic properties of materials based on the this compound scaffold.

Bio-Inspired Chemical Research Leveraging the Biindoline Motif

The biindoline scaffold is found in a variety of natural products, particularly in the large family of bis-indole alkaloids. mdpi.com This natural prevalence provides a rich source of inspiration for the design of new catalysts and functional molecules. ornl.govresearchgate.netrsc.orgtue.nl

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of enzymes by creating synthetic catalysts that operate under mild conditions. ornl.govresearchgate.net The use of well-defined molecular scaffolds is a key strategy in this field. The chiral biindoline framework can serve as a scaffold for the attachment of catalytic groups, creating a defined microenvironment that can influence the outcome of a chemical reaction. The development of bio-inspired catalysts based on polymeric or other scaffolds has shown promise in creating active and stable catalytic systems. tue.nl The enantiopure nature of this compound makes it particularly attractive for developing catalysts for asymmetric synthesis, a critical area in modern chemistry. nih.gov

Sustainable Catalysis and Green Chemistry Innovation in Chiral Biindoline Research

The principles of green chemistry are increasingly being integrated into the design and application of catalytic systems. For chiral ligands like This compound , this translates to their use in processes that are not only highly efficient and selective but also environmentally responsible. Key aspects of this green innovation include the development of catalysts with high atom economy, the use of renewable resources and environmentally benign solvents, and the design of recyclable catalytic systems.

Atom Economy and E-Factor: A central tenet of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. chembam.comgreenchemistry-toolkit.orgsavemyexams.com Complementing this is the environmental factor (E-factor), which measures the ratio of waste generated to the desired product. chembam.comyoutube.comresearchgate.net The goal is to design synthetic routes with high atom economy and a low E-factor. The application of This compound and its derivatives in catalytic reactions is being evaluated through these metrics to quantify their environmental footprint. For instance, catalytic asymmetric reactions that proceed with minimal formation of byproducts are indicative of a greener process.

Renewable Feedstocks and Safer Solvents: The shift from petroleum-based feedstocks to renewable resources is a critical aspect of sustainable chemistry. nih.gov Research is exploring the synthesis of chiral ligands, including biindoline derivatives, from bio-based starting materials. Furthermore, the choice of solvent plays a significant role in the environmental impact of a chemical process. The development of catalytic systems utilizing This compound that are effective in green solvents such as water, ionic liquids, or supercritical fluids is an active area of investigation. researchgate.net Some reactions are even being optimized to run under solvent-free conditions, further reducing waste and environmental harm. nih.gov

Table 1: Key Green Chemistry Metrics in Catalysis

| Metric | Description | Relevance to this compound Research |

| Atom Economy | The measure of the efficiency of a chemical reaction in converting reactants to the desired product. chembam.comsavemyexams.com | Designing reactions where a high proportion of the atoms from the reactants are incorporated into the final chiral product. |

| E-Factor | The ratio of the mass of waste produced to the mass of the desired product. chembam.comyoutube.com | Aiming for low E-factors in syntheses utilizing This compound , indicating minimal waste generation. |

| Catalyst Recyclability | The ability to reuse a catalyst for multiple reaction cycles without significant loss of performance. | Developing heterogeneous catalysts based on This compound that can be easily recovered and reused. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological resources instead of finite fossil fuels. nih.gov | Investigating synthetic pathways to This compound and its derivatives from bio-based precursors. |

| Use of Green Solvents | Employing environmentally benign solvents or conducting reactions under solvent-free conditions. nih.govresearchgate.net | Exploring the catalytic activity of This compound complexes in non-toxic, renewable, or recyclable solvents. |

The continued exploration of This compound within the framework of green chemistry principles holds significant promise for the future of sustainable chemical manufacturing. By focusing on these key areas of innovation, researchers aim to develop catalytic processes that are not only scientifically advanced but also aligned with the global imperative for environmental stewardship.

Q & A

Q. What established synthetic routes exist for enantiopure (2R,2'R)-2,2'-biindoline, and how do their efficiencies compare?

Methodological Answer: Two primary routes are documented:

- Route 1 : Starting from (R,R)-biocyclohexane derived from D-tartaric acid, followed by Cu(I)-catalyzed Grignard ring-opening, diol isolation, and hydrazine-mediated cyclization. This method achieves >99% enantiomeric excess (ee) but requires multiple steps .

- Route 2 : Using a diazacyclohexane precursor to install nitrogen atoms directly, shortening the synthesis. This route reduces intermediates and improves yield but requires careful N-protecting group selection to minimize byproducts . Key Data:

| Route | Steps | Yield (%) | Purity (ee, %) |

|---|---|---|---|

| 1 | 5 | 45 | >99 |

| 2 | 3 | 62 | 98 |

Q. Which characterization techniques are critical for confirming the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Essential for quantifying enantiomeric excess. Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol eluent .

- NMR Spectroscopy : - and -NMR to verify structural integrity. Key diagnostic signals include coupling constants () for vicinal hydrogens in the indoline rings .

- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-derived ligands?

Methodological Answer: Contradictions often arise from differences in:

- Substrate Scope : Test ligands under standardized conditions (e.g., asymmetric allylic alkylation with fixed substrates) .

- Reaction Conditions : Control variables like solvent polarity, temperature, and metal-ligand ratio. For example, Cu(I) vs. Pd(0) catalysts yield divergent enantioselectivities .

- Data Normalization : Compare turnover numbers (TON) and enantiomeric excess (ee) using identical analytical methods. Replicate experiments with independent synthesis batches to isolate batch-dependent variability .

Q. What experimental design strategies optimize the stereochemical fidelity of this compound synthesis?

Methodological Answer:

- Protecting Group Selection : Use tert-butoxycarbonyl (Boc) groups to prevent undesired ring-opening side reactions during diazacyclohexane synthesis .

- Crystallization Optimization : Employ selective crystallization of intermediates (e.g., diol (R,R)-4) to enhance ee. Monitor solvent polarity and cooling rates to maximize crystal purity .

- In Situ Monitoring : Utilize real-time techniques like FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How should researchers address discrepancies between computational predictions and experimental outcomes in ligand design?

Methodological Answer:

- Validate Computational Models : Cross-check density functional theory (DFT) calculations with experimental X-ray or NMR data to refine transition-state geometries .

- Systematic Screening : Test ligand-metal combinations in high-throughput microreactors to identify outliers in predicted vs. observed enantioselectivity .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., solvation effects, basis set limitations) and correlate with experimental error margins .

Methodological Considerations

- Reproducibility : Document reaction conditions (e.g., anhydrous solvent purity, catalyst aging) in supplemental materials to enable replication .

- Data Presentation : Use tables to compare synthetic yields, purity metrics, and catalytic performance across studies. Avoid redundant textual descriptions of tabular data .

- Literature Review : Apply PICO(T) framework to structure research questions (e.g., Population: asymmetric catalysis; Intervention: ligand modification; Comparison: alternative ligands; Outcome: ee improvement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.